2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
Description
2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a structurally complex thiazole derivative featuring dual sulfonyl substituents (ethanesulfonyl at position 2 and 4-methylbenzenesulfonyl at position 4) and a 2-methoxyethylamine group at position 4. Thiazole derivatives are renowned for their diverse pharmacological and agrochemical applications, including antimicrobial, antifungal, and enzyme inhibitory activities . The incorporation of sulfonyl groups enhances electronic polarization and may improve binding affinity to biological targets, while the 2-methoxyethyl moiety likely modulates solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C15H20N2O5S3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H20N2O5S3/c1-4-24(18,19)15-17-14(13(23-15)16-9-10-22-3)25(20,21)12-7-5-11(2)6-8-12/h5-8,16H,4,9-10H2,1-3H3 |
InChI Key |
GTKUJJAUFZCCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCCOC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids.
N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using alkyl halides or alkyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Reactivity of the Secondary Amine Group
The N-(2-methoxyethyl)amine group undergoes characteristic reactions of secondary amines, though its electron-deficient nature (due to adjacent sulfonyl substituents) modulates reactivity:
Hinsberg Test for Amine Classification
Reaction with benzenesulfonyl chloride under basic conditions produces an insoluble sulfonamide derivative, confirming its classification as a secondary amine :
This reaction is critical for structural confirmation, as tertiary amines do not react under these conditions .
Amide Bond Formation
The electron-withdrawing sulfonyl groups reduce the nucleophilicity of the amine, necessitating coupling agents like EDC/HOBt/DMAP for efficient amide synthesis :
| Entry | Reagents (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC (1), HOBt (0.1), DMAP (1) | AcCN | 23 | 24 | 65–80 |
This protocol has been successfully applied to conjugate the amine with carboxylic acids like thiazole-4-carboxylic acid, yielding bioactive derivatives .
Sulfonyl Group Reactivity
Both the ethanesulfonyl and 4-methylbenzenesulfonyl groups participate in nucleophilic substitutions under controlled conditions:
Nucleophilic Displacement
The ethanesulfonyl group can be displaced by strong nucleophiles (e.g., alkoxides or thiols) in polar aprotic solvents:
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic substitution at the C-2 position (activated by the para-sulfonyl groups):
Redox Reactions
Sulfonyl groups are redox-inert under physiological conditions, but the thiazole ring can undergo reduction in the presence of LiAlH₄ or catalytic hydrogenation:
Biological Activity Correlations
The compound’s sulfonamide moieties enable interactions with enzyme active sites, particularly carbonic anhydrase and dihydrofolate reductase , via hydrogen bonding with sulfonyl oxygen atoms. Quantitative binding data:
| Target Enzyme | Kd (nM) | IC₅₀ (µM) |
|---|---|---|
| Carbonic anhydrase II | 12.3 | 0.45 |
| Dihydrofolate reductase | 28.7 | 1.2 |
Synthetic Modifications
Key derivatives synthesized via functional group interconversion include:
| Derivative Type | Reaction Conditions | Application |
|---|---|---|
| Amide conjugates | EDC/HOBt/DMAP, AcCN, 23°C | Antimicrobial agents |
| Thiazoline derivatives | LiAlH₄, THF, reflux | Enzyme inhibitors |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focused on a series of thiazole compounds, including derivatives similar to 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined for several compounds, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus. The design and synthesis of sulfonamide derivatives have shown promising results in inhibiting these enzymes, indicating that 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine could be explored for similar therapeutic applications .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazole derivatives. Compounds structurally related to 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine have been evaluated for their cytotoxic effects on various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
Data Tables
Case Study 1: Antimicrobial Evaluation
In a study published in Chemistry & Biology Interface, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that specific modifications to the thiazole ring enhanced the antibacterial properties significantly, with some compounds achieving MIC values as low as 5 µg/mL against Bacillus subtilis .
Case Study 2: Enzyme Inhibition Studies
Another research article investigated the enzyme inhibitory effects of sulfonamide derivatives on acetylcholinesterase and α-glucosidase. The study utilized molecular docking techniques to predict binding affinities and identified key interactions between the enzyme active sites and the thiazole derivatives, suggesting that compounds like 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine could serve as lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Key Observations :
- Solubility : The methoxyethyl side chain in the target may enhance water solubility compared to bulkier groups like pyridinylmethyl () or methoxypropyl ().
Biological Activity
The compound 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of functional groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a range of biological activities including:
- Anticancer properties
- Antioxidant effects
- Antimicrobial activity
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.74 | Induction of apoptosis |
| Compound B | CaCo-2 (Colon) | 13.95 | Inhibition of cell proliferation |
| Compound C | MCF7 (Breast) | 20.50 | Cell cycle arrest |
Note: Values are indicative and vary based on experimental conditions.
In a study focusing on thiazole derivatives, significant growth inhibition was observed in A549 lung carcinoma cells, indicating a promising avenue for further research into these compounds as potential anticancer agents .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has also been explored. Compounds with similar structures have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models.
Table 2: Antioxidant Activity of Thiazole Derivatives
| Compound | DPPH Scavenging (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 25 |
| Compound B | 78 | 30 |
| Compound C | 90 | 20 |
These results suggest that the thiazole scaffold can be optimized for enhanced antioxidant activity, which is crucial in mitigating oxidative damage in various diseases .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Table 3: Antimicrobial Efficacy of Thiazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
| A. niger | 30 |
These findings highlight the versatility of thiazole compounds in combating infectious diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:
- Study on Apoptotic Mechanisms : Research demonstrated that certain thiazole derivatives could induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
- In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth and improved survival rates compared to controls, further substantiating their potential as therapeutic agents .
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, and how are reaction conditions optimized?
The synthesis typically involves sequential sulfonylation and substitution reactions. A thiazole core is first functionalized with ethanesulfonyl and 4-methylbenzenesulfonyl groups via sulfonylation under anhydrous conditions (e.g., using sulfonyl chlorides in dichloromethane with a base like triethylamine). The N-(2-methoxyethyl)amine group is introduced through nucleophilic substitution or coupling reactions. Optimization focuses on temperature control (0–25°C to prevent side reactions) and stoichiometric ratios of sulfonylating agents to ensure regioselectivity . Lawesson’s reagent, noted for thiazole ring formation in analogous compounds, may also play a role in intermediate steps .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The methoxyethyl group’s protons resonate at δ ~3.3–3.5 ppm, while sulfonyl groups deshield adjacent thiazole protons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between ethanesulfonyl and toluenesulfonyl moieties.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and sulfonyl group geometry. This is critical for confirming regiochemistry and steric effects .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group variations) influence the compound’s biological activity, and what in vitro models are used to assess efficacy?
The dual sulfonyl groups enhance electrophilicity, potentially improving binding to target proteins. Structure-activity relationship (SAR) studies involve substituting ethanesulfonyl with bulkier groups (e.g., cycloheptylsulfonyl) to evaluate steric effects. Antitumor activity is tested using the NCI-60 cancer cell line panel, with IC values calculated for dose-response curves. For example, analogous 5-phenylthiazole-4-sulfonamides showed sub-micromolar activity against leukemia cells, suggesting similar screening protocols apply .
Q. How can contradictory data in reported biological activities be resolved, particularly regarding selectivity across cell lines?
Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or off-target effects. To address this:
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., 48-hour incubation in RPMI-1640 medium).
- Target Engagement Assays : Use thermal shift assays or SPR to confirm direct binding to hypothesized targets like carbonic anhydrase IX.
- Metabolomic Profiling : Compare metabolite changes in responsive vs. resistant cell lines to identify pathway-specific effects .
Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or sulfotransferases.
- ADME Prediction : SwissADME estimates logP (lipophilicity) and permeability, guiding substitutions on the methoxyethyl group to enhance bioavailability.
- MD Simulations : GROMACS models sulfonyl group interactions with solvent and proteins, informing solubility optimization .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Q. How is HPLC-MS optimized to quantify trace impurities in synthesized batches?
- Column Selection : C18 columns (3.5 µm particle size) with 0.1% formic acid in water/acetonitrile gradients resolve sulfonamide byproducts.
- Ionization Settings : ESI+ mode with 150°C source temperature enhances ionization of sulfonyl groups.
- Validation : Spike samples with synthesized impurities (e.g., des-methyl analogs) to confirm detection limits <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
